An In-depth Technical Guide to 3,3-Difluoropiperidin-4-amine Dihydrochloride: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 3,3-Difluoropiperidin-4-amine Dihydrochloride: A Privileged Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3,3-Difluoropiperidin-4-amine dihydrochloride, a fluorinated heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. We will delve into its core chemical properties, the strategic rationale for its use, its synthesis, and its potential applications, grounding our discussion in established scientific principles and field-proven insights.
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine ring is one of the most ubiquitous saturated N-heterocyclic scaffolds found in pharmaceuticals and agrochemicals.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, making it a cornerstone of molecular design. The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tactic in medicinal chemistry to overcome challenges in drug development.[2][3][4]
The introduction of a geminal difluoro group at the 3-position of the piperidine ring, as in our topic molecule, imparts a unique set of properties:
-
Metabolic Stability: The high bond energy of the C-F bond makes the position resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.[4][5] This can lead to improved pharmacokinetic profiles.
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the piperidine nitrogen. This can be crucial for optimizing a drug candidate's solubility, membrane permeability, and off-target activity, such as reducing interactions with the hERG potassium ion channel, which is often associated with cardiovascular toxicity.[1][5]
-
Conformational Control: Fluorine substitution profoundly influences the conformational preferences of the piperidine ring.[6][7][8] The interplay of electrostatic interactions, hyperconjugation, and solvation effects can lock the ring into a specific chair conformation, which can be critical for achieving high-affinity binding to a biological target.[5][6] Studies on related fluorinated piperidines have shown that these forces can be harnessed to fine-tune the three-dimensional structure of a molecule.[5][6][7]
The addition of an amine group at the 4-position provides a versatile synthetic handle for further elaboration, allowing for the construction of diverse compound libraries through reactions like amidation, alkylation, and reductive amination.[9][10] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media for experimental work.
Physicochemical and Spectroscopic Properties
Table 1: Predicted and Inferred Physicochemical Properties
| Property | Value/Description | Rationale and References |
| CAS Number | 1207953-27-0 | N/A |
| Molecular Formula | C₅H₁₂Cl₂F₂N₂ | Dihydrochloride salt of C₅H₁₀F₂N₂ |
| Molecular Weight | 209.07 g/mol | Calculated for the dihydrochloride salt. |
| Appearance | Expected to be a white to off-white solid. | Similar to related compounds like 3,3-Difluoropiperidine hydrochloride.[11][12] |
| Melting Point | Expected to be >200 °C (with decomposition). | The related 3,3-Difluoropiperidine hydrochloride has a melting point of 243-247 °C.[11] The presence of the additional amine hydrochloride may alter this. |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. | The dihydrochloride salt form significantly enhances aqueous solubility. The free base is expected to be soluble in a range of organic solvents. |
| Predicted pKa | Piperidine Nitrogen: ~7-8; 4-Amino Group: ~9-10 | The gem-difluoro group is strongly electron-withdrawing, lowering the basicity of the piperidine nitrogen compared to piperidine itself (~11). The 4-amino group's pKa is expected to be closer to that of a typical primary amine. |
Spectroscopic Characterization (Expected)
-
¹H NMR: The proton spectrum would be complex due to fluorine-proton coupling. Key features would include multiplets for the protons on the piperidine ring, with characteristic splitting patterns indicating their proximity to the fluorine atoms.
-
¹³C NMR: The carbon at the C3 position would show a characteristic triplet due to one-bond coupling with the two fluorine atoms. Other carbons would also exhibit smaller couplings depending on their distance from the fluorines.
-
¹⁹F NMR: A single resonance (or complex multiplet depending on chirality and coupling) would confirm the presence of the fluorine atoms. 19F NMR is a powerful tool for studying fluorinated compounds.[11]
-
Mass Spectrometry: The mass spectrum would show a parent ion corresponding to the free base (C₅H₁₀F₂N₂) and characteristic fragmentation patterns.
Synthesis and Purification
A plausible and efficient synthetic route to 3,3-Difluoropiperidin-4-amine dihydrochloride would likely start from a commercially available N-protected 4-piperidone. The following multi-step synthesis leverages well-established chemical transformations.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 3,3-Difluoropiperidin-4-amine dihydrochloride.
Detailed Experimental Protocol
Step 1: Electrophilic Fluorination of N-Boc-4-piperidone
-
Rationale: This step introduces the key gem-difluoro motif. An N-Boc protecting group is used for its stability and ease of removal.
-
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) at -78 °C, add a strong base like lithium diisopropylamide (LDA) (2.2 eq) dropwise to form the enolate.
-
After stirring for 1 hour, add a solution of an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) (2.5 eq), in THF.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield N-Boc-3,3-difluoro-4-oxopiperidine.
-
Step 2: Oximation of the Fluorinated Ketone
-
Rationale: Conversion of the ketone to an oxime provides a precursor for the amine functionality.
-
Procedure:
-
Dissolve N-Boc-3,3-difluoro-4-oxopiperidine (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate (2.0 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.
-
Dry the organic layer and concentrate to obtain N-Boc-3,3-difluoro-4-oximinopiperidine, which may be used directly in the next step.
-
Step 3: Reduction of the Oxime
-
Rationale: Reduction of the oxime yields the desired primary amine. Various reducing agents can be employed.
-
Procedure:
-
Dissolve the crude oxime from the previous step in acetic acid or ethanol.
-
Add a reducing agent such as zinc dust in acetic acid, or perform catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Filter the reaction mixture to remove the catalyst or unreacted metal.
-
Basify the filtrate with a strong base (e.g., NaOH) and extract the product into a suitable organic solvent.
-
Purify by column chromatography to yield N-Boc-3,3-difluoropiperidin-4-amine.[13]
-
Step 4: Boc Deprotection and Dihydrochloride Salt Formation
-
Rationale: The final step removes the protecting group and forms the stable, water-soluble dihydrochloride salt.
-
Procedure:
-
Dissolve the purified N-Boc-3,3-difluoropiperidin-4-amine (1.0 eq) in a solvent like dioxane or diethyl ether.
-
Add an excess of a solution of hydrochloric acid in dioxane (e.g., 4M HCl in dioxane, 3-4 eq).
-
Stir the mixture at room temperature. The product will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3,3-Difluoropiperidin-4-amine dihydrochloride as a solid.
-
Reactivity and Conformational Analysis
Reactivity Profile
The molecule possesses two primary reactive sites: the piperidine secondary amine and the 4-position primary amine.
-
Piperidine Nitrogen (N1): The basicity of this nitrogen is significantly reduced by the adjacent gem-difluoro group. While it can still undergo reactions like N-alkylation or N-acylation, it is less nucleophilic than the 4-amino group. This difference in reactivity could potentially be exploited for selective functionalization.
-
4-Amino Group (N4): This primary amine is the more nucleophilic center and will be the primary site of reaction under most conditions. It is a versatile handle for building more complex molecules through:
-
Amide bond formation: Coupling with carboxylic acids using standard reagents (e.g., HATU, EDC/HOBt).
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).[9]
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
-
Conformational Insights
The conformational behavior of the 3,3-difluoropiperidine ring is a critical aspect of its utility in drug design.
Caption: Factors influencing the conformational equilibrium of the 4-aminopiperidine ring.
Research on related fluorinated piperidines has demonstrated that the axial preference of fluorine is a common phenomenon, driven by a combination of hyperconjugation and electrostatic (charge-dipole) interactions, especially when the piperidine nitrogen is protonated.[1][5][6][8] For 3,3-Difluoropiperidin-4-amine, the conformational preference of the 4-amino group (axial vs. equatorial) will be influenced by:
-
Steric Hindrance: Larger substituents on the 4-amino group will favor an equatorial position to minimize steric clash.
-
Solvent Effects: The polarity of the solvent can play a major role in stabilizing specific conformers through differential solvation.[5][6][7]
-
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the 4-amino group and the fluorine atoms or the N1 nitrogen could influence the conformational landscape.
Understanding and controlling this equilibrium is paramount in drug design, as only one conformer is typically responsible for the desired biological activity.
Applications in Drug Discovery and Medicinal Chemistry
3,3-Difluoropiperidin-4-amine is a valuable building block for synthesizing compounds across various therapeutic areas. Its utility stems from the beneficial properties conferred by the gem-difluoro motif.
-
CNS Disorders: The modulation of pKa by fluorine can enhance blood-brain barrier penetration, making this scaffold attractive for developing agents targeting the central nervous system.[3]
-
Enzyme Inhibitors: The rigidified conformation and metabolic stability make it an excellent scaffold for designing potent and selective enzyme inhibitors, such as kinase inhibitors in oncology.[14]
-
Receptor Antagonists/Agonists: The ability to present substituents in a well-defined spatial orientation is key for designing ligands that interact with high specificity at receptor binding sites. For example, related 4,4-difluoropiperidine scaffolds have been used to develop potent Dopamine D4 receptor antagonists.
-
¹⁹F NMR Probes: The fluorine atoms can serve as a probe for ¹⁹F NMR studies to investigate protein-ligand interactions without the need for isotopic labeling.[11]
Safety and Handling
As a dihydrochloride salt of an amine, 3,3-Difluoropiperidin-4-amine dihydrochloride should be handled with appropriate care in a laboratory setting.
-
Hazards: Based on safety data for similar compounds, it is likely to be an irritant to the skin, eyes, and respiratory system.[12][15]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.[12]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere, as amine salts can be hygroscopic.[12][15]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
3,3-Difluoropiperidin-4-amine dihydrochloride represents more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a powerful tool to address key challenges in drug discovery. By providing metabolic stability, pKa modulation, and conformational rigidity, this scaffold enables the fine-tuning of molecular properties to enhance potency, selectivity, and pharmacokinetic profiles. Its versatile amino handle allows for its incorporation into a wide array of molecular architectures, ensuring its continued relevance in the development of next-generation therapeutics. A thorough understanding of its synthesis, reactivity, and conformational behavior, as outlined in this guide, is essential for unlocking its full potential in research and development.
References
-
Fluorine in drug discovery: Role, design and case studies. Vertex AI Search14
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Link
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 59(28), 11553-11558. Link
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Link
-
Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(23), 7529-7530. Link
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link
-
The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Link
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster. Link
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Link
-
fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Author Manuscript, NIH Public Access. Link
-
Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Link
-
3,3-difluoro-n,n-dimethylpiperidin-4-amine dihydrochloride. PubChem. Link
-
Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. Google Patents. Link
-
SAFETY DATA SHEET - 3-Aminopiperidine dihydrochloride. Sigma-Aldrich. Link
-
3,3-Difluoropiperidine hydrochloride. Ossila. Link
-
Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-932. Link
-
SAFETY DATA SHEET - 3,3-Difluoropiperidine hydrochloride. Thermo Fisher Scientific. Link
-
4-(Boc-aMino)-3,3-difluoropiperidine. LookChem. Link
-
SAFETY DATA SHEET - 4,4-Difluoropiperidine hydrochloride. Sigma-Aldrich. Link
-
SAFETY DATA SHEET - 4,4-Difluoropiperidine Hydrochloride. TCI Chemicals. Link
-
SAFETY DATA SHEET - (R)-(-)-3-Piperidinamine dihydrochloride. Fisher Scientific. Link
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. Link
-
Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate. Link
-
3,3-Difluoropiperidine hydrochloride. Santa Cruz Biotechnology. Link
-
3,3-Difluoropiperidine hydrochloride. Pipzine Chemicals. Link
-
Three-Component Reaction of 3,3-Difluorocyclopropenes, s-Tetrazines, and (benzo) Pyridines. PubMed. Link
-
3,3-Difluoropiperidine hydrochloride, 97%. Sigma-Aldrich. Link
-
1-ethyl-3,3-difluoropiperidin-4-amine dihydrochloride. PubChem. Link
-
Spindler, J., Fritz, M., Mair, C. E., de la Cruz, J., & Grienke, U. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7247. Link
-
(S)-(+)-3-Aminopiperidine dihydrochloride. CymitQuimica. Link
-
Lankin, D. C., Chandrakumar, N. S., Rao, S. N., Spangler, D. P., & Snyder, J. P. (1998). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society, 120(14), 3356-3365. Link
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Link
-
4,4-difluoro-piperidine-compounds. Google Patents. Link
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.technion.ac.il [cris.technion.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ossila.com [ossila.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. lookchem.com [lookchem.com]
- 14. pharmacyjournal.org [pharmacyjournal.org]
- 15. tcichemicals.com [tcichemicals.com]
